Regioisomeric Differentiation: 5-O vs 4-O Substitution in Thalidomide-Based CRBN Ligands
Thalidomide-5-O-C10-NH2 hydrochloride is the 5-O-substituted regioisomer of the thalidomide-O-C10-NH2 ligand-linker conjugate class. The 4-O-substituted analog (Thalidomide-4-O-C10-NH2) represents the alternative regioisomer with substitution at the 4-position of the phthalimide ring . Both compounds are commercially available as distinct catalog items with different identifiers (TargetMol T77957 for 5-O vs T77919 for 4-O; MedChemExpress HY-149567 for 5-O vs HY-130963 for 4-O), confirming they are treated as non-interchangeable products in the procurement ecosystem .
| Evidence Dimension | Substitution position on phthalimide ring |
|---|---|
| Target Compound Data | 5-O-substitution pattern |
| Comparator Or Baseline | Thalidomide-4-O-C10-NH2: 4-O-substitution pattern |
| Quantified Difference | Positional isomerism (regioisomer) with distinct IUPAC nomenclature and InChIKey values |
| Conditions | Structural comparison; IUPAC name for 4-O analog: 4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Why This Matters
Regioisomeric substitution position alters PROTAC ternary complex geometry and degradation efficiency, making the 5-O and 4-O analogs non-interchangeable in experimental design.
